molecular formula C16H13ClN2O3 B5828327 1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide

1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide

Cat. No.: B5828327
M. Wt: 316.74 g/mol
InChI Key: JWXGVPPYSBXODV-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the quinoxalinone core is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Oxidation to Form the 4-Oxide: The final step involves the oxidation of the quinoxalinone derivative to form the 4-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the oxide moiety or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the 4-chlorobenzyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, sodium hydride, various halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction could produce deoxygenated or partially reduced compounds.

Scientific Research Applications

1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone: Lacks the 4-oxide moiety, which may affect its chemical reactivity and biological activity.

    3-methyl-2(1H)-quinoxalinone: A simpler quinoxalinone derivative without the 4-chlorobenzyl group or 4-oxide moiety.

    1-[(4-methylbenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide: Similar structure but with a methyl group instead of a chlorine atom on the benzyl group.

Uniqueness

1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is unique due to the presence of both the 4-chlorobenzyl group and the 4-oxide moiety

Properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18(11)21)22-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXGVPPYSBXODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=C(C=C3)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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